molecular formula C14H10N2O6 B7764431 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid

Cat. No.: B7764431
M. Wt: 302.24 g/mol
InChI Key: XPZYHRSDEFWWSL-UHFFFAOYSA-N
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Description

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid is a synthetic organic compound that belongs to the class of aminosalicylic acids It is characterized by the presence of a nitrobenzoyl group attached to the aminosalicylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid typically involves the nitration of salicylic acid followed by the introduction of the amide group. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for acylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-(4-Aminobenzoyl)aminosalicylic acid.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid involves its interaction with molecular targets and pathways related to inflammation. The compound is believed to inhibit the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by blocking the activity of enzymes like cyclooxygenase and lipoxygenase. Additionally, it may modulate immune responses by affecting the production of cytokines and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Aminosalicylic Acid: Known for its use in treating inflammatory bowel diseases.

    Sulfasalazine: A prodrug that is metabolized to 5-aminosalicylic acid in the body.

    Mesalazine: Another name for 5-aminosalicylic acid, used in similar therapeutic applications.

Uniqueness

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its anti-inflammatory activity and potentially reduce side effects compared to other aminosalicylic acids .

Properties

IUPAC Name

2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-12-6-3-9(7-11(12)14(19)20)15-13(18)8-1-4-10(5-2-8)16(21)22/h1-7,17H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYHRSDEFWWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By following the similar procedure in Synthesis Example 1 by using 5-aminosalicylic acid (500 mg, 3.26 mmole) and 4-nitrobenzoyl chloride (700 mg, 3.77 mmole), 550 mg (56% yield) of 5-(4-nitrobenzoyl)aminosalicylic acid was obtained as a pale yellow solid.: mp 270-271° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

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